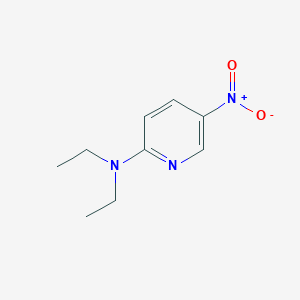

N,N-diethyl-5-nitropyridin-2-amine

Vue d'ensemble

Description

N,N-diethyl-5-nitropyridin-2-amine: is an organic compound with the molecular formula C9H13N3O2 It is a derivative of pyridine, characterized by the presence of diethylamino and nitro functional groups attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-5-nitropyridin-2-amine typically involves the nitration of 2-amino-5-diethylaminopyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N,N-diethyl-5-nitropyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as iron powder and hydrochloric acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: N,N-diethyl-5-aminopyridin-2-amine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N,N-diethyl-5-nitropyridin-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of N,N-diethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the diethylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

N,N-dimethyl-5-nitropyridin-2-amine: Similar structure but with methyl groups instead of ethyl groups.

2-amino-5-nitropyridine: Lacks the diethylamino group, making it less hydrophobic.

5-nitro-2-pyridinol: Contains a hydroxyl group instead of an amino group.

Uniqueness: N,N-diethyl-5-nitropyridin-2-amine is unique due to the presence of both diethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. The diethylamino group increases its lipophilicity, potentially enhancing its ability to cross biological membranes and interact with hydrophobic pockets in proteins.

Activité Biologique

N,N-diethyl-5-nitropyridin-2-amine is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N₃O₂. It features a pyridine ring substituted with a nitro group at the 5-position and diethylamino groups at the 2-position. This unique structure contributes to its chemical reactivity and biological activity.

Biological Activities

-

Antimicrobial Activity :

- Studies indicate that this compound exhibits antimicrobial properties against various bacteria and fungi. Its ability to disrupt microbial cell membranes or inhibit essential enzymes is under investigation, making it a candidate for developing new antimicrobial agents.

-

Enzyme Interaction Studies :

- The compound has been employed in biochemical assays to study enzyme interactions. Its nitro group can participate in redox reactions, while the diethylamino group enhances its lipophilicity, allowing it to interact effectively with biological macromolecules.

-

Potential as a Drug Candidate :

- Research is ongoing to explore its pharmacophore potential in drug design, particularly targeting specific receptors or enzymes involved in disease pathways. Its structural characteristics suggest applications in developing therapeutics for conditions such as Alzheimer's disease, where cholinesterase inhibitors are sought .

-

Mechanism of Action :

- The mechanism involves the interaction of this compound with specific molecular targets, modulating enzyme activity or inhibiting pathways critical for disease progression. The compound's ability to form complexes with metal ions may enhance its biological stability and activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Nitropyridin-2-amine | Nitro group at position 5, amine at position 2 | Lacks diethyl substitution, affecting solubility |

| N,N-Dimethyl-5-nitropyridin-2-amine | Similar structure but with dimethyl groups | Different steric hindrance and electronic properties |

| 3-Nitro-N,N-diethylpyridin-2-amines | Nitro at position 3 instead of 5 | Altered reactivity due to different substitution pattern |

| 4-Nitro-N,N-diethylpyridin-2-amines | Nitro at position 4 | Changes in electronic distribution affecting reactivity |

This compound is distinguished by its specific substitution pattern, which influences both its chemical behavior and biological activities compared to these similar compounds.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Cholinesterase Inhibition :

Propriétés

IUPAC Name |

N,N-diethyl-5-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-11(4-2)9-6-5-8(7-10-9)12(13)14/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVOYBLZTDQXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.